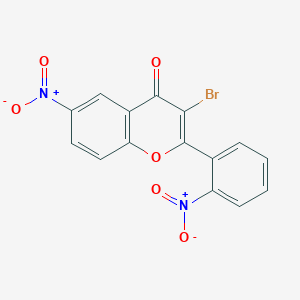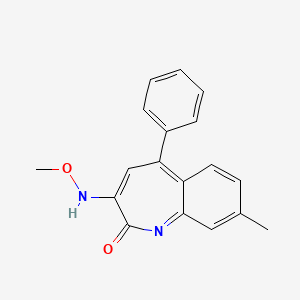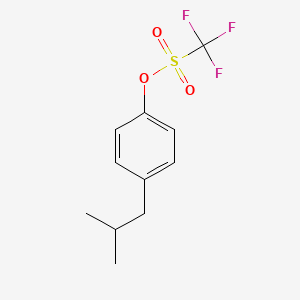
Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester is a chemical compound with the molecular formula C11H13F3O3S. This compound is part of the sulfonic acid esters family, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid esters can involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and the corresponding alcohol under acidic or basic conditions.
Oxidation and Reduction: Although less common, the compound can participate in oxidation-reduction reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: Methanesulfonic acid and the corresponding alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to modify proteins or other biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethanesulfonyl group into target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester
- Methanesulfonic acid, trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other methanesulfonic acid esters. The presence of the 4-(2-methylpropyl)phenyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
145624-58-4 |
|---|---|
Molecular Formula |
C11H13F3O3S |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H13F3O3S/c1-8(2)7-9-3-5-10(6-4-9)17-18(15,16)11(12,13)14/h3-6,8H,7H2,1-2H3 |
InChI Key |
PKJWTXIXLYRBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


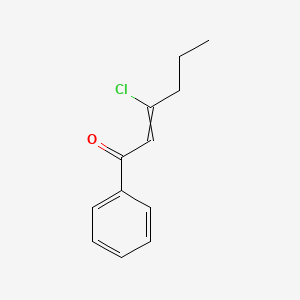
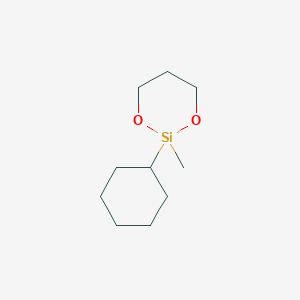
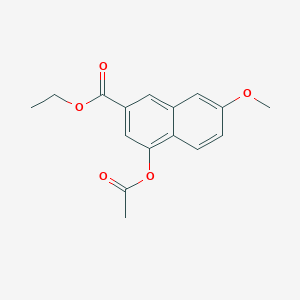
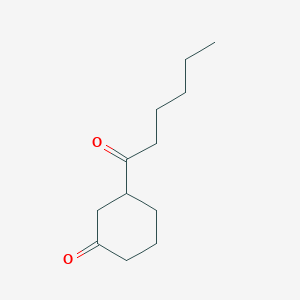
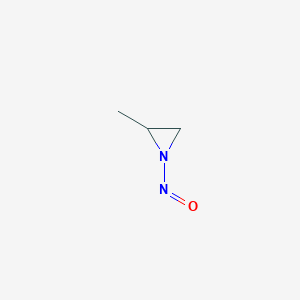


![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
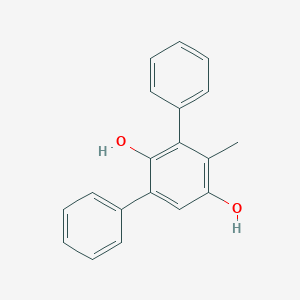
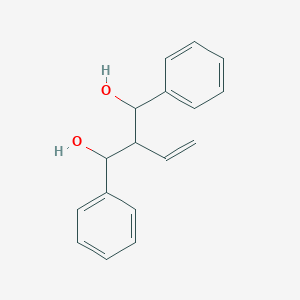

![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
